[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid
Overview
Description
[2,2’-Binaphthalene]-6,6’-dicarboxylic Acid is an organic compound with a unique structure comprising two naphthalene units connected at the 2,2’ positions and carboxylic acid groups at the 6,6’ positions
Mechanism of Action
Target of Action
The primary targets of 2,2’-Binaphthalene-6,6’-dicarboxylic Acid are currently unknown. This compound is a complex organic molecule and its interactions with biological systems can be multifaceted .
Pharmacokinetics
Its solubility in acetonitrile, dmso, and methanol suggests that it may have some degree of bioavailability .
Result of Action
It’s known to be an impurity of Adapalene , but its specific effects on cellular processes and molecular pathways remain to be elucidated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Binaphthalene-6,6’-dicarboxylic Acid . Factors such as temperature, pH, and the presence of other molecules can affect its solubility, stability, and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Binaphthalene]-6,6’-dicarboxylic Acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in various solvents, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of [2,2’-Binaphthalene]-6,6’-dicarboxylic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Binaphthalene]-6,6’-dicarboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene rings.
Scientific Research Applications
[2,2’-Binaphthalene]-6,6’-dicarboxylic Acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2’-Binaphthalene: A similar compound without the carboxylic acid groups, used in various chemical applications.
Uniqueness
[2,2’-Binaphthalene]-6,6’-dicarboxylic Acid is unique due to the presence of carboxylic acid groups at the 6,6’ positions, which impart distinct chemical reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with other molecules or materials.
Properties
IUPAC Name |
6-(6-carboxynaphthalen-2-yl)naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)19-7-5-15-9-13(1-3-17(15)11-19)14-2-4-18-12-20(22(25)26)8-6-16(18)10-14/h1-12H,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEIPTRZTZNYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC4=C(C=C3)C=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239335 | |
Record name | (2,2'-Binaphthalene)-6,6'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932033-58-4 | |
Record name | [2,2′-Binaphthalene]-6,6′-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932033-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,2'-Binaphthalene)-6,6'-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932033584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2'-Binaphthalene)-6,6'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 932033-58-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,2'-BINAPHTHALENE)-6,6'-DICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX7J2U0Y7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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